4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C12H18ClN It is a derivative of tetrahydroisoquinoline, characterized by the presence of three methyl groups at positions 4, 4, and 7 on the isoquinoline ring
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives, to which this compound belongs, are key fragments of a diverse range of alkaloids and bioactive molecules . They have been found to function as antineuroinflammatory agents .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives are involved in various multicomponent reactions for the c (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,7-trimethyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction and substitution reactions produce various substituted tetrahydroisoquinoline compounds .
Scientific Research Applications
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methyl groups at positions 4, 4, and 7.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: A derivative with hydroxyl groups at positions 6 and 7, offering different chemical properties and applications.
Uniqueness
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-4-5-11-10(6-9)7-13-8-12(11,2)3;/h4-6,13H,7-8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKIDKHWNXUNCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CNC2)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679069 |
Source
|
Record name | 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305711-91-4 |
Source
|
Record name | Isoquinoline, 1,2,3,4-tetrahydro-4,4,7-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305711-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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